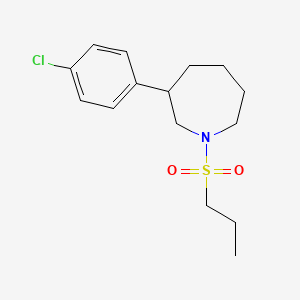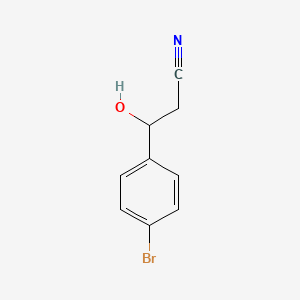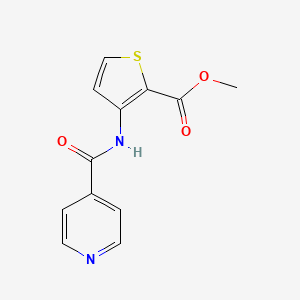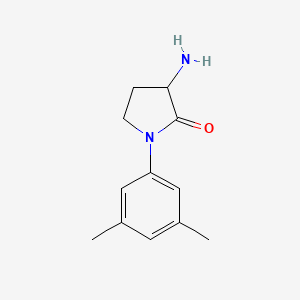
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 4-chlorophenyl group and a propylsulfonyl group attached to the azepane ring
科学的研究の応用
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions. For example, the reaction between 1,6-diaminohexane and 1,4-dichlorobutane in the presence of a base such as sodium hydroxide can yield the azepane ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azepane ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the azepane ring with propylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)propyl methanesulfonate
- Methyl 3-(4-chlorophenyl)propanoate
- 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
Uniqueness
3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane is unique due to the presence of both the 4-chlorophenyl and propylsulfonyl groups attached to the azepane ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-propylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-2-11-20(18,19)17-10-4-3-5-14(12-17)13-6-8-15(16)9-7-13/h6-9,14H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUGCOGSUJNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)
![2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2983617.png)

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2983624.png)
![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)
![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)
![3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2983630.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)

![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)
